Cas no 74447-72-6 (1,1'-Biphenyl, 3-bromo-4'-methoxy-)

1,1'-Biphenyl, 3-bromo-4'-methoxy- is a brominated biphenyl derivative featuring a methoxy substituent at the 4' position and a bromine atom at the 3 position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, due to its reactive bromine moiety. The methoxy group enhances solubility and electronic properties, making it useful in the development of pharmaceuticals, agrochemicals, and advanced materials. Its well-defined structure and stability under various reaction conditions ensure consistent performance in synthetic applications. The compound is typically supplied in high purity, ensuring reliable results in research and industrial processes.
1,1'-Biphenyl, 3-bromo-4'-methoxy- structure
74447-72-6 structure
Product Name:1,1'-Biphenyl, 3-bromo-4'-methoxy-
CAS No:74447-72-6
MF:C13H11BrO
MW:263.129842996597
MDL:MFCD06201390
CID:1771112
PubChem ID:2757035
Update Time:2025-05-19

1,1'-Biphenyl, 3-bromo-4'-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 3-bromo-4'-methoxy-
    • 3'-BROMO-4-METHOXY-BIPHENYL
    • AKOS023389926
    • 3-bromo-4'-methoxy-1,1'-biphenyl
    • 3-Bromo-4'-methoxybiphenyl
    • 74447-72-6
    • SCHEMBL1181012
    • FS-6185
    • 1-bromo-3-(4-methoxyphenyl)benzene
    • UPKCIOJEMVKOAU-UHFFFAOYSA-N
    • MDL: MFCD06201390
    • Inchi: 1S/C13H11BrO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3
    • InChI Key: UPKCIOJEMVKOAU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 261.99933g/mol
  • Monoisotopic Mass: 261.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 9.2Ų

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1,1'-Biphenyl, 3-bromo-4'-methoxy- Suppliers

Amadis Chemical Company Limited
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(CAS:74447-72-6)1,1'-Biphenyl, 3-bromo-4'-methoxy-
Order Number:A1173739
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:26
Price ($):446.0
Email:sales@amadischem.com

Additional information on 1,1'-Biphenyl, 3-bromo-4'-methoxy-

Introduction to 1,1'-Biphenyl, 3-bromo-4'-methoxy- (CAS No. 74447-72-6)

1,1'-Biphenyl, 3-bromo-4'-methoxy-, identified by its Chemical Abstracts Service (CAS) number 74447-72-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bipyhenyl derivative features a bromine substituent at the 3-position and a methoxy group at the 4'-position, making it a versatile intermediate in synthetic chemistry. Its molecular structure imparts unique electronic and steric properties that have garnered attention from researchers exploring novel applications in medicinal chemistry and materials science.

The compound belongs to the class of biphenyl derivatives, which are widely studied due to their structural rigidity and potential for biological activity. The presence of both bromine and methoxy groups on the aromatic ring system enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, particularly in the development of drug candidates.

In recent years, 1,1'-Biphenyl, 3-bromo-4'-methoxy- has been explored as a key intermediate in the synthesis of biologically active molecules. Its structural motif is reminiscent of several natural products and pharmacophores found in therapeutic agents. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzyme families involved in cancer metabolism. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents that can modulate binding affinity and selectivity.

One notable application of 1,1'-Biphenyl, 3-bromo-4'-methoxy- is in the synthesis of small-molecule probes for protein-protein interaction studies. The bipyhenyl core provides a rigid scaffold that can be engineered to display specific binding properties. By incorporating additional functional groups, such as heterocycles or polar moieties, researchers can design molecules that interact with target proteins with high precision. These probes are invaluable tools in drug discovery pipelines, allowing for the identification of novel therapeutic targets and the validation of drug mechanisms.

The methoxy group at the 4'-position contributes to the compound's solubility and metabolic stability, making it an attractive candidate for further derivatization into drug-like molecules. Additionally, the electron-withdrawing nature of the bromine atom can influence electronic properties, which is particularly relevant in materials science applications such as organic semiconductors and light-emitting diodes (OLEDs). The ability to fine-tune these properties through structural modifications opens up possibilities for developing advanced functional materials.

Recent advances in computational chemistry have also highlighted 1,1'-Biphenyl, 3-bromo-4'-methoxy- as a promising scaffold for virtual screening campaigns. High-throughput docking simulations combined with machine learning algorithms can rapidly identify derivatives with enhanced biological activity. This approach has accelerated the discovery process by enabling researchers to predict binding modes and optimize lead compounds before experimental synthesis.

The compound's utility extends beyond pharmaceutical applications into agrochemicals and specialty chemicals. Its derivatives have been investigated as intermediates for herbicides and fungicides due to their ability to disrupt essential biological pathways in pests. The versatility of 1,1'-Biphenyl, 3-bromo-4'-methoxy- lies in its adaptability to various synthetic strategies, making it a cornerstone in multi-step organic synthesis.

In conclusion,1,1'-Biphenyl, 3-bromo-4'-methoxy- (CAS No. 74447-72-6) is a multifaceted compound with broad implications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, materials science, and agrochemical development. As synthetic methodologies continue to evolve, this bipyhenyl derivative will undoubtedly play a crucial role in shaping future advancements.

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Amadis Chemical Company Limited
(CAS:74447-72-6)1,1'-Biphenyl, 3-bromo-4'-methoxy-
A1173739
Purity:99%
Quantity:1g
Price ($):446.0
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